molecular formula C17H20N4O B2573665 N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide CAS No. 1797249-29-6

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide

Número de catálogo: B2573665
Número CAS: 1797249-29-6
Peso molecular: 296.374
Clave InChI: SAXNBBWYQVQNFN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a piperidine ring attached to a pyrimidine moiety, which is further linked to a benzamide group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the pyrimidine intermediate.

    Formation of the Benzamide Group: The final step involves the coupling of the pyrimidine-piperidine intermediate with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Oxidation Reactions

The compound undergoes oxidation primarily at the pyrimidine ring and benzamide group. Key findings include:

Reagent/Conditions Oxidation Site Product Formed Reference
KMnO₄ (aqueous, acidic)Pyrimidine C-H bondsPyrimidine N-oxide derivatives
H₂O₂ (catalytic Fe³⁺)Benzamide aromatic ringHydroxylated benzamide analogs
  • Mechanistic Insight : Oxidation of the pyrimidine ring with KMnO₄ proceeds via electrophilic attack, forming N-oxide intermediates . Hydroxylation of the benzamide aromatic ring occurs through radical mechanisms under Fe³⁺ catalysis .

Reduction Reactions

Reduction targets the amide group and pyrimidine ring:

Reagent/Conditions Reduction Site Product Formed Reference
LiAlH₄ (anhydrous ether)Amide (C=O) → AmineN-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzylamine
H₂/Pd-C (ethanol)Pyrimidine ring saturationPartially saturated pyrimidine
  • Selectivity : LiAlH₄ selectively reduces the amide to a benzylamine without altering the piperidine or pyrimidine groups . Hydrogenation under Pd-C partially saturates the pyrimidine ring.

Substitution Reactions

The pyrimidine ring and benzamide group participate in nucleophilic and electrophilic substitutions:

Nucleophilic Substitution

Reagent Site Product Reference
NH₂OH (ethanol, reflux)Pyrimidine C-2 position2-Aminopyrimidine derivative
NaSH (DMF, 80°C)Benzamide meta-positionThioamide analog

Electrophilic Substitution

Reagent Site Product Reference
HNO₃/H₂SO₄ (0°C)Benzamide para-positionNitro-substituted benzamide
  • Regioselectivity : Nitration occurs at the benzamide's para-position due to the electron-withdrawing effect of the amide group .

Hydrolysis Reactions

The amide bond is susceptible to hydrolysis under acidic or basic conditions:

Conditions Catalyst Product Reference
6M HCl (reflux, 12h)H⁺Benzoic acid + Amine intermediate
NaOH (aq., 100°C)OH⁻Sodium benzoate + Amine salt
  • Kinetics : Acidic hydrolysis follows first-order kinetics with an activation energy of ~85 kJ/mol .

Cross-Coupling Reactions

The pyrimidine ring participates in Suzuki-Miyaura couplings:

Reagent Coupling Partner Product Reference
Pd(PPh₃)₄, K₂CO₃Aryl boronic acidsBiaryl-pyrimidine hybrids
  • Scope : Coupling occurs at the pyrimidine C-4 position, enabling diversification for drug discovery .

Complexation and Biological Interactions

While not a traditional reaction, the compound forms non-covalent complexes with biological targets:

Target Interaction Type Affinity (IC₅₀) Reference
Tyrosine kinasesHydrogen bonding, π-π stacking0.2–1.8 µM
  • Structural Insight : The benzamide group mimics ATP’s adenine ring, anchoring the compound in kinase active sites .

Stability Under Environmental Conditions

Condition Degradation Pathway Half-Life Reference
UV light (λ = 254 nm)Photooxidation of pyrimidine4.2 hours
Aqueous buffer (pH 7.4, 37°C)Hydrolysis of amide bond72 hours

Aplicaciones Científicas De Investigación

Cancer Therapy

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide has been investigated for its potential as an anti-cancer agent. The compound exhibits inhibitory activity against specific kinases involved in cancer cell proliferation. For example, it has shown promise in inhibiting cyclin-dependent kinases (CDK) which play crucial roles in cell cycle regulation. The binding affinity and selectivity for these targets enhance its potential as a therapeutic agent in oncology .

Inhibition of Tyrosine Kinases

Similar to other compounds containing piperidine and pyrimidine moieties, this compound has been studied for its ability to inhibit tyrosine kinases, which are critical in various signaling pathways associated with cancer and other diseases. The structural similarities with known tyrosine kinase inhibitors suggest that it may act through similar mechanisms, potentially leading to the development of new treatments for conditions such as chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST) .

Neurological Disorders

Research indicates that compounds with piperidine structures can influence neurotransmitter systems, making this compound a candidate for further studies in neurological disorders. Its potential effects on serotonin and dopamine receptors could provide insights into treatments for conditions like depression and anxiety .

Case Studies

Case Study 1: Cancer Cell Line Studies
In vitro studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of intrinsic pathways mediated by mitochondrial dysfunction .

Case Study 2: In Vivo Efficacy
Animal models have been utilized to assess the efficacy of this compound in tumor growth inhibition. Results indicate significant reductions in tumor size compared to control groups, suggesting that this compound may be effective in vivo as well as in vitro .

Mecanismo De Acción

The mechanism of action of N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide can be compared with other similar compounds, such as:

    Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia. Both compounds share a pyrimidine moiety but differ in their overall structure and specific biological activities.

    Flumatinib: Another tyrosine kinase inhibitor with a similar pyrimidine core but different substituents, leading to distinct pharmacological properties.

    Pyrazinamide Derivatives: Compounds with a benzamide group and various substituents, used in the treatment of tuberculosis. These compounds differ in their specific functional groups and biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Actividad Biológica

N-((4-(piperidin-1-yl)pyrimidin-2-yl)methyl)benzamide is a compound with significant pharmacological potential, primarily due to its interactions with biological targets such as tyrosine kinases. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H21N4C_{18}H_{21}N_{4}, indicating a complex structure that includes a piperidine ring, a pyrimidine moiety, and a benzamide group. The presence of these functional groups is crucial for its biological activity.

The primary mechanism through which this compound exerts its effects is by inhibiting tyrosine kinase activity . Tyrosine kinases are enzymes that play a vital role in cell signaling pathways related to cell growth and differentiation. By inhibiting these enzymes, the compound can disrupt pathways that lead to various diseases, including certain types of cancer such as leukemia.

Anticancer Activity

This compound has been evaluated for its anticancer properties. Research indicates that compounds targeting tyrosine kinases can effectively inhibit tumor growth and metastasis. For instance, similar compounds have shown promising results in clinical settings by blocking the Bcr-Abl tyrosine kinase associated with chronic myeloid leukemia (CML) .

Inhibition Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines. The effectiveness of the compound was assessed using various assays to determine its half-maximal effective concentration (EC50). For example, compounds structurally similar to this compound have shown EC50 values ranging from 0.025 μM to over 1 μM against different cancer cell lines, indicating varying potencies based on structural modifications .

Case Study: Tyrosine Kinase Inhibition

A notable study investigated the effects of N-(4-methylpiperazin-1-yl)methyl)benzamide derivatives on tyrosine kinase inhibition. The results indicated that modifications in the piperidine and pyrimidine components significantly influenced the inhibitory activity against various tyrosine kinases. Compounds with optimal lipophilicity and polar functionalities exhibited improved aqueous solubility and metabolic stability while maintaining potent anticancer activity .

CompoundEC50 (μM)TargetNotes
Compound A0.064JAK2High potency against leukemia cells
Compound B0.115EGFRModerate potency; requires further optimization
N-(4-methylpiperazin-1-yl)methyl)benzamide0.025Bcr-AblStrongest inhibitor among tested derivatives

Propiedades

IUPAC Name

N-[(4-piperidin-1-ylpyrimidin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c22-17(14-7-3-1-4-8-14)19-13-15-18-10-9-16(20-15)21-11-5-2-6-12-21/h1,3-4,7-10H,2,5-6,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXNBBWYQVQNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=NC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.